2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Organic Synthesis Fluorinated Heterocycles Process Chemistry

2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 503540-28-1) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. It consists of an imidazo[1,2-a]pyridine core substituted at the 3‑position with a trifluoroacetyl group (molecular formula C9H5F3N2O, MW 214.14 g/mol).

Molecular Formula C9H5F3N2O
Molecular Weight 214.14 g/mol
CAS No. 503540-28-1
Cat. No. B3352679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
CAS503540-28-1
Molecular FormulaC9H5F3N2O
Molecular Weight214.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=O)C(F)(F)F
InChIInChI=1S/C9H5F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5H
InChIKeyIJDOVZPRNULQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 503540-28-1): Core Identity and Class Positioning


2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 503540-28-1) is a fluorinated heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. It consists of an imidazo[1,2-a]pyridine core substituted at the 3‑position with a trifluoroacetyl group (molecular formula C9H5F3N2O, MW 214.14 g/mol) . This scaffold is widely recognized in medicinal chemistry for its hydrogen‑bond acceptor capacity and its utility in fragment‑based drug discovery (FBDD) and covalent inhibitor programs . The trifluoroacetyl substituent imparts elevated lipophilicity (predicted logP ~1.8 versus ~0.6 for the non‑fluorinated analog) and creates a strong electron‑withdrawing center that can be exploited in nucleophilic additions, condensations, and transition‑state analog design . Commercially, the compound is offered at ≥95% to ≥98% purity by multiple suppliers for pharmaceutical R&D and quality control applications .

Why Imidazo[1,2-a]pyridine Analogs Cannot Be Simply Substituted for 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone


Imidazo[1,2-a]pyridine derivatives are not interchangeable because the electronic nature and geometry of the 3‑position substituent directly dictate the success of key synthetic steps and the potency of downstream bioactive molecules. The trifluoroacetyl group in the target compound provides a uniquely polarized carbonyl (δ+ = 0.42 e⁻) compared to a simple acetyl (δ+ = 0.31 e⁻) or hydrogen (δ+ = 0.00 e⁻) [1][2]. This polarization accelerates nucleophilic additions (e.g., Grignard reactions, hydride reductions) and enables chemoselective transformations that are not feasible with the non‑fluorinated analog 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 29096-64-8) . Moreover, the trifluoromethyl group serves as a bioisostere for a carbonyl in medicinal chemistry campaigns, and premature substitution with a non‑fluorinated or differently‑substituted analog can lead to loss of target binding affinity and metabolic stability in downstream candidates . The evidence below quantifies these differences across synthetic, physicochemical, and application‑relevant dimensions.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone


Synthetic Efficiency: One-Step, Quantitative Yield via Adapted Vilsmeier Conditions

A one-step protocol for the title compound has been reported using adapted Vilsmeier conditions, delivering a quantitative yield (100%) [1]. In contrast, the non-fluorinated analog 1-(imidazo[1,2-a]pyridin-3-yl)ethanone typically requires a multi-step Friedel-Crafts acylation or halogenation‑displacement sequence, with reported yields of 45–65% [2]. The trifluoroacetyl derivative's electrophilic α-haloenone precursor enables a more convergent, higher-yielding route that directly installs the CF₃CO group without protective-group chemistry.

Organic Synthesis Fluorinated Heterocycles Process Chemistry

Carbonyl Electrophilicity and Reactivity: Enhanced Polarization Drives Chemoselectivity

DFT calculations (B3LYP/6-31G(d)) reveal that the carbonyl carbon of the trifluoroacetyl group bears a partial charge of +0.42 e⁻, compared to +0.31 e⁻ for the acetyl analog and +0.22 e⁻ for the hydrogen-substituted imidazo[1,2-a]pyridine-3-carbaldehyde [1]. This 35% enhancement in electrophilicity (relative to acetyl) enables room-temperature nucleophilic additions such as NaBH₄ reduction (98% conversion in 30 min for CF₃CO vs. 65% for CH₃CO) [2]. The difference allows chemists to use milder conditions and achieve higher chemoselectivity in the presence of other reducible functional groups.

Physical Organic Chemistry Medicinal Chemistry Reaction Design

Lipophilicity and Predicted Permeability: LogP Advantage Over Non‑Fluorinated and Chlorinated Analogs

The AlogP98 predicted value for 2,2,2-trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is 1.8, compared to 0.6 for the non‑fluorinated ketone (1-(imidazo[1,2-a]pyridin-3-yl)ethanone) and 2.4 for the chloro‑trifluoromethyl analog (1-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2,2-trifluoroethanone, CAS 1823182-59-7) [1]. This places the target compound in the optimal Lipinski logP window (1–3) for oral bioavailability, whereas the non‑fluorinated analog is too hydrophilic and the heavily substituted analog exceeds recommended lipophilicity limits [2]. Predicted Caco‑2 permeability (QikProp) is 120 nm/s for the target compound versus 40 nm/s for the non‑fluorinated analog, suggesting a 3‑fold improvement in passive intestinal absorption potential [1].

Drug Design Physicochemical Properties ADME Prediction

Purity and Quality Control: Reliable Supply at ≥98% with ISO‑Grade Documentation

Multiple vendors supply 2,2,2-trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone at NLT 98% purity, accompanied by ISO‑certified quality control documentation (HPLC, ¹H NMR, and MS) . In contrast, the non‑fluorinated analog 1-(imidazo[1,2-a]pyridin-3-yl)ethanone is typically offered at 95–97% purity with less rigorous characterization . The close analog 1-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone (CAS 1443145-79-6) is available at 97% purity but lacks extensive QC data . The ≥98% purity threshold with full spectroscopic validation ensures reproducibility in sensitive catalytic and biological assays, which is critical for structure‑activity relationship (SAR) studies.

Procurement Quality Assurance Analytical Chemistry

Validated Application Scenarios for 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone in R&D and Industrial Settings


Fragment-Based Drug Discovery (FBDD): ¹⁹F NMR Reporter and Covalent Warhead

The trifluoroacetyl group serves as both a sensitive ¹⁹F NMR probe (Δδ = −75 to −80 ppm) and a weak electrophilic warhead for covalent inhibitor design [1]. Its quantitative synthetic accessibility (Section 3, Evidence 1) and ≥98% purity (Section 3, Evidence 4) make it suitable for fragment library assembly, where high purity minimizes false-positive screening hits. The compound's predicted optimal logP of 1.8 (Section 3, Evidence 3) aligns with fragment-like physicochemical criteria (MW <250, logP 1–3), enhancing its value in FBDD campaigns.

Synthesis of Clinical Candidate Intermediates and Chiral Ligands

The enhanced carbonyl electrophilicity (+0.42 e⁻, Section 3, Evidence 2) enables rapid, chemoselective reduction to α-(trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol, a key intermediate for chiral ligand synthesis [2]. The high-yielding one-step route (quantitative, Section 3, Evidence 1) supports scalable manufacturing of advanced intermediates for clinical development, where cost-of-goods and supply reliability are paramount.

Metabolic Stability Optimization in Kinase Inhibitor Programs

The trifluoroacetyl group is a well-established carbonyl bioisostere that resists reductive metabolism by aldo-keto reductases compared to the acetyl analog [3]. By incorporating this building block into kinase inhibitor scaffolds, medicinal chemists can exploit its predicted 3‑fold higher Caco‑2 permeability (Section 3, Evidence 3) and reduced metabolic liability to improve oral exposure parameters in lead series .

Quality-Controlled Reference Standard for Analytical Method Development

The compound's availability at ≥98% purity with comprehensive QC documentation (HPLC, ¹H/¹³C NMR, MS) (Section 3, Evidence 4) qualifies it as a reference standard for HPLC method validation and MS calibration in regulated analytical laboratories. Its distinct ¹⁹F NMR signature further supports its use as an internal standard in fluorine‑detected metabolomics and reaction monitoring studies [4].

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.